molecular formula C14H24ClN B6147039 3,5-di-tert-butylaniline hydrochloride CAS No. 110014-59-0

3,5-di-tert-butylaniline hydrochloride

Cat. No.: B6147039
CAS No.: 110014-59-0
M. Wt: 241.8
InChI Key:
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Description

3,5-di-tert-butylaniline hydrochloride: is an organic compound with the molecular formula C14H24ClN. It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced by tert-butyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di-tert-butylaniline hydrochloride typically involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with aniline to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-di-tert-butylaniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: It can be reduced to form the corresponding amine or hydrocarbon derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amines or hydrocarbons.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 3,5-di-tert-butylaniline hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also used as a ligand in coordination chemistry and as a precursor in the synthesis of polymers and other materials.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. It can also be used in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It can be used as a starting material for the synthesis of drugs that target specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-di-tert-butylaniline hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and proteins, to exert its effects. The tert-butyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets. The aniline moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

    3,5-di-tert-butylphenol: Similar in structure but lacks the amino group.

    3,5-di-tert-butylbenzaldehyde: Contains an aldehyde group instead of an amino group.

    3,5-di-tert-butylbenzoic acid: Contains a carboxylic acid group instead of an amino group.

Uniqueness: 3,5-di-tert-butylaniline hydrochloride is unique due to the presence of both tert-butyl groups and an amino group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The amino group allows for interactions with biological molecules, making the compound useful in medicinal and biological research.

Properties

CAS No.

110014-59-0

Molecular Formula

C14H24ClN

Molecular Weight

241.8

Purity

95

Origin of Product

United States

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